Cobalt(2+);oxido(oxo)alumane

Vue d'ensemble

Description

Cobalt(2+);oxido(oxo)alumane is a compound that has garnered significant attention in the field of chemistry due to its unique properties and applications. This compound is known for its role as a reactive intermediate in various oxidative transformation processes, making it a valuable component in both academic research and industrial applications.

Mécanisme D'action

Target of Action:

Cobalt(2+);oxido(oxo)alumane, also known as Co-OECs , is a coordination complex containing an oxo ligand . Formally O²⁻, the oxo ligand can be bound to one or more metal centers, commonly existing as bridging ligands . These oxo ligands stabilize high oxidation states of the metal. Co-OECs are found in several metalloproteins, including molybdenum cofactors and iron-containing enzymes .

Mode of Action:

Co-OECs play a crucial role in oxygen evolution during photosynthesis. They serve as intermediates in the conversion of water (H₂O) to molecular oxygen (O₂). The oxo ligands facilitate the transfer of oxygen atoms, making them essential for this vital biological process .

Action Environment:

Environmental factors significantly influence Co-OEC efficacy and stability:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cobalt(2+);oxido(oxo)alumane can be synthesized through several methods. One common approach involves the high-temperature calcination of cobalt(II) oxide and aluminum oxide. This process typically uses aluminum nitrate, cobalt nitrates, diethylene glycol monoethyl ether, and citric acid as precursor materials . The sol-gel technique is often employed to prepare bright blue ceramic CoAl2O4 nanocrystals, which are a form of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by high-temperature calcination, where cobalt(II) oxide and aluminum oxide are homogeneously and ionically interdiffused to form a crystalline matrix of spinel . This method ensures the production of high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Cobalt(2+);oxido(oxo)alumane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a catalyst and in other chemical processes.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include mineral acids, which react with the compound to form corresponding cobalt salts . High-temperature conditions are often required to facilitate these reactions, particularly in industrial applications.

Major Products Formed: The major products formed from reactions involving this compound include various cobalt salts and oxides. These products are valuable in different chemical processes and applications .

Applications De Recherche Scientifique

Cobalt(2+);oxido(oxo)alumane has a wide range of scientific research applications. In chemistry, it is used as a catalyst in oxidative transformation processes. In biology and medicine, cobalt compounds are studied for their antimicrobial and anticancer properties . Industrially, this compound is used in the production of pigments, ceramics, and as a component in catalytic converters .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to cobalt(2+);oxido(oxo)alumane include cobalt(II) oxide, cobalt(II,III) oxide, and cobalt aluminate blue spinel . These compounds share similar chemical properties and applications but differ in their specific uses and reactivity.

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it particularly effective as a catalyst in oxidative transformation processes. Its ability to form a crystalline matrix of spinel during high-temperature calcination sets it apart from other cobalt compounds .

Propriétés

Numéro CAS |

1333-88-6 |

|---|---|

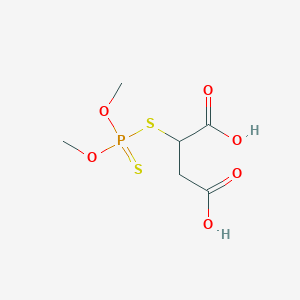

Formule moléculaire |

AlCoO |

Poids moléculaire |

101.914 g/mol |

Nom IUPAC |

cobalt(2+);oxido(oxo)alumane |

InChI |

InChI=1S/Al.Co.O |

Clé InChI |

IXSFKRYQGDWMJD-UHFFFAOYSA-N |

SMILES |

[O-][Al]=O.[O-][Al]=O.[Co+2] |

SMILES canonique |

O=[Co].[Al] |

Key on ui other cas no. |

12672-27-4 |

Description physique |

PelletsLargeCrystals |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.